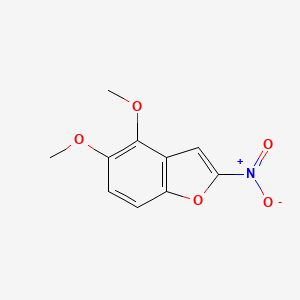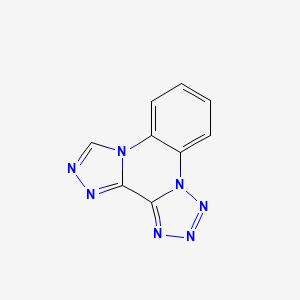![molecular formula C10H10S B14494060 [(Cyclobut-1-en-1-yl)sulfanyl]benzene CAS No. 63048-75-9](/img/structure/B14494060.png)
[(Cyclobut-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cyclobut-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a cyclobutene ring attached to a benzene ring via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclobut-1-en-1-yl)sulfanyl]benzene typically involves the reaction of cyclobutene with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanyl linkage between the cyclobutene and benzene rings .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
[(Cyclobut-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of this compound.
Applications De Recherche Scientifique
[(Cyclobut-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(Cyclobut-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur atom and aromatic ring. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Cyclobut-1-en-1-yl)sulfanyl]benzene
- {[2-(2,6-dimethylheptyl)cyclobut-1-en-1-yl]sulfanyl}benzene
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound with [amino(methyl)oxido-lambda~4~-sulfanyl]benzene
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a cyclobutene ring with a benzene ring via a sulfur atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
63048-75-9 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
cyclobuten-1-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-7H,4,8H2 |
Clé InChI |
OMMUMNKORYIPOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
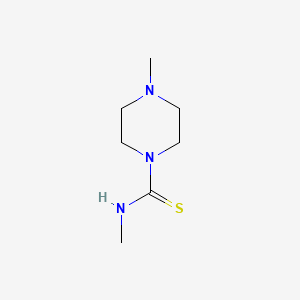
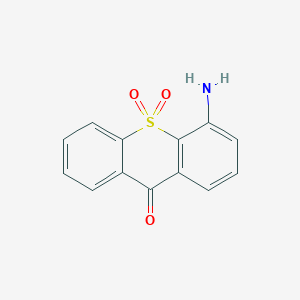

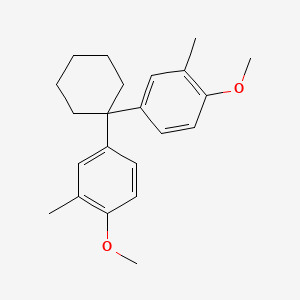

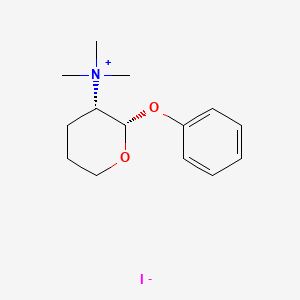
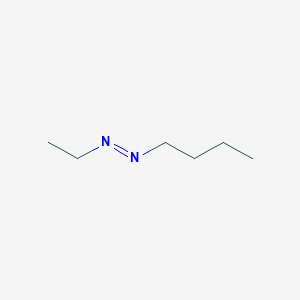

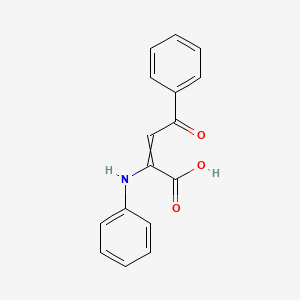
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
